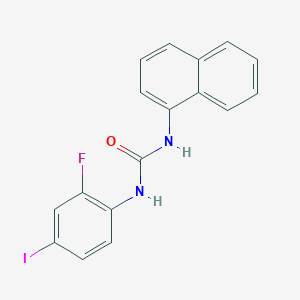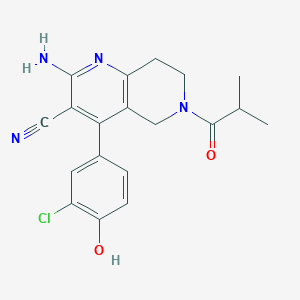
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea, also known as FIPI, is a small molecule inhibitor that has been widely used in scientific research. It has been found to be effective in inhibiting the activity of phospholipase D (PLD), which is an enzyme that plays an important role in various cellular processes.
作用机制
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea acts as a competitive inhibitor of PLD by binding to its catalytic site. PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid, which is a signaling molecule involved in various cellular processes. By inhibiting the activity of PLD, N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea prevents the production of phosphatidic acid and blocks downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been found to have a number of biochemical and physiological effects. Inhibition of PLD activity by N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been shown to block cell proliferation, migration, and survival. N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models. In addition, N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea is also highly specific for PLD, which allows for the selective inhibition of PLD activity. However, one limitation of using N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea is that it may have off-target effects on other enzymes or signaling pathways. In addition, the concentration of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea required to achieve complete inhibition of PLD activity may vary depending on the cell type and experimental conditions.
未来方向
There are a number of future directions for the use of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea in scientific research. One direction is to study the role of PLD in other cellular processes and disease models. Another direction is to develop more potent and selective inhibitors of PLD that can be used in clinical settings. In addition, the development of new assays and imaging techniques may allow for the more precise measurement of PLD activity in vivo. Overall, the use of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea in scientific research has provided valuable insights into the role of PLD in various cellular processes and disease models, and has the potential to lead to the development of new therapies for a variety of diseases.
合成方法
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea can be synthesized using a three-step process. The first step involves the synthesis of 2-fluoro-4-iodophenol, which is then reacted with naphthalene-1-amine to form N-(2-fluoro-4-iodophenyl)-1-naphthylamine. This compound is then reacted with isocyanate to form N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea. The synthesis of N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been described in detail in various scientific publications.
科学研究应用
N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been widely used in scientific research to study the role of PLD in various cellular processes. PLD is involved in a number of signaling pathways, including those that regulate cell proliferation, migration, and survival. By inhibiting the activity of PLD, N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has been found to be effective in blocking these pathways and inhibiting cell growth and migration. N-(2-fluoro-4-iodophenyl)-N'-1-naphthylurea has also been used to study the role of PLD in cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
1-(2-fluoro-4-iodophenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FIN2O/c18-14-10-12(19)8-9-16(14)21-17(22)20-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGSUWFNVQZCMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=C(C=C(C=C3)I)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-8-hydroxy-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B6070956.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B6070962.png)
![4-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6070967.png)
![N-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)carbonothioyl]benzamide](/img/structure/B6070972.png)
![2-{1-(4-ethoxybenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6070990.png)


![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6071013.png)

![3-benzyl-4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6071021.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6071024.png)

![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)